molecular formula C13H17FN2O B10967694 N-(2-fluorophenyl)-2-methylpiperidine-1-carboxamide

N-(2-fluorophenyl)-2-methylpiperidine-1-carboxamide

Cat. No.: B10967694
M. Wt: 236.28 g/mol
InChI Key: HCFOWNGNAZQPQA-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-methylpiperidine-1-carboxamide is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a fluorophenyl group attached to the piperidine ring, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-methylpiperidine-1-carboxamide typically involves the reaction of 2-fluoroaniline with 2-methylpiperidine-1-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction conditions such as temperature, pressure, and reaction time. The continuous flow process offers several advantages, including increased efficiency, reduced reaction times, and improved product yields.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-methylpiperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorophenyl group.

Scientific Research Applications

N-(2-fluorophenyl)-2-methylpiperidine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for pain management and neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-methylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(2-fluorophenyl)-2-methylpiperidine-1-carboxamide can be compared with other similar compounds, such as:

    N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide: An ortho-fluorinated analog with similar structural features but different functional groups.

    N-(2-fluorophenyl)-2-methylpropanamide: A compound with a similar fluorophenyl group but different piperidine ring substitution.

    N-(2-fluorophenyl)-2-methylpiperazine: A piperazine derivative with a fluorophenyl group, differing in the ring structure.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H17FN2O

Molecular Weight

236.28 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-methylpiperidine-1-carboxamide

InChI

InChI=1S/C13H17FN2O/c1-10-6-4-5-9-16(10)13(17)15-12-8-3-2-7-11(12)14/h2-3,7-8,10H,4-6,9H2,1H3,(H,15,17)

InChI Key

HCFOWNGNAZQPQA-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)NC2=CC=CC=C2F

Origin of Product

United States

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